

Application Notes and Protocols: Barium Monoxide in Ammonia Synthesis Catalysis

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Compound of Interest		
Compound Name:	Barium monoxide	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **barium monoxide** (BaO) as a promoter in ammonia synthesis catalysis. The information is intended to guide researchers in designing and executing experiments, as well as in understanding the fundamental principles behind the catalytic enhancement observed with BaO promotion.

Introduction to Barium Monoxide as a Promoter

Barium monoxide (BaO) is a highly effective promoter for various transition metal catalysts, including those based on ruthenium (Ru), cobalt (Co), and iron (Fe), used in the Haber-Bosch process for ammonia synthesis. Its primary roles are to enhance the catalytic activity and stability of the catalyst system.[1][2][3] The promotional effects of BaO are multifaceted and can be broadly categorized as both electronic and structural.[2][3][4]

As an electronic promoter, BaO can donate electron density to the active metal nanoparticles. [5][6] This electronic modification of the metal's surface facilitates the dissociation of the strong N=N triple bond in dinitrogen molecules, which is widely considered the rate-determining step in ammonia synthesis.[2]

As a structural promoter, BaO can influence the physical properties of the catalyst. It can improve the dispersion of the active metal particles, preventing their agglomeration (sintering) at the high temperatures and pressures typical of ammonia synthesis.[6][7] This ensures that a larger number of active sites remain accessible to the reactant gases, thereby maintaining high



catalytic activity over extended periods. In some systems, BaO can also lead to the reconstruction of the active metal surface, increasing the number of highly active sites.[8]

Quantitative Data on BaO-Promoted Catalysts

The following tables summarize the performance of various BaO-promoted catalysts for ammonia synthesis as reported in the literature.

Table 1: Performance of BaO-Promoted Ruthenium (Ru) Catalysts

Catalyst Compositio n	Support	Temperatur e (°C)	Pressure (MPa)	NH₃ Synthesis Rate (µmol g ⁻¹ h ⁻¹)	Reference
6%Ba- 2.5%Ru	CeO ₂ -MS	450	3.8	24000	[9]
2.5%Ru	CeO ₂ -MS	450	3.8	8940	[9]
1Ba-4 wt% Ru	Ba5Nb4O15	400	0.1	3720	[8][10]
4 wt% Ru	Ba5Nb4O15	400	0.1	< 1000 (estimated from graph)	[8]
Ru/BaO- CaH ₂	-	340	0.1	~12000	[11]

Table 2: Performance of BaO-Promoted Cobalt (Co) Catalysts



Catalyst Compositio n	Support	Temperatur e (°C)	Pressure (MPa)	NH₃ Synthesis Rate (mmol g ⁻¹ h ⁻¹)	Reference
Co/Ba/La ₂ O ₃ (prereduced at 700°C)	La ₂ O ₃	350	1.0	19.3	[5][7]
Co/La ₂ O ₃ (prereduced at 700°C)	La ₂ O ₃	350	1.0	2.8	[7]
Co@BaO/Mg O (prereduced at 700°C)	MgO	350	1.0	24.6	[12]
Co/MgO (prereduced at 700°C)	MgO	350	1.0	0.3	[12]
(Ba/Co) _{0.3} /С	Carbon	350	1.0	34	[13]
Ba-promoted Co	Mg-La mixed oxide	400	9.0	~3.5 times higher than unpromoted	[14]

Table 3: Performance of BaO-Promoted Iron (Fe) Catalysts

Catalyst Compositio n	Support	Temperatur e (°C)	Pressure (MPa)	Turnover Frequency (s ⁻¹)	Reference
BaH ₂ – BaO/Fe/CaH ₂	-	100	0.9	0.23	
BaH ₂ – BaO/Fe/CaH ₂	-	300	0.9	12.3	



Experimental ProtocolsCatalyst Preparation

3.1.1. Impregnation Method for BaO-Promoted Ru/Support Catalyst

This protocol is a generalized procedure based on methods described for supported ruthenium catalysts.[15]

- Support Preparation: Prepare the desired support material (e.g., CeO₂, Ba₅Nb₄O₁₅, Carbon). If necessary, pre-treat the support by calcination at a high temperature (e.g., 500-600 °C) to remove impurities and stabilize its structure.
- Ruthenium Impregnation: Dissolve a ruthenium precursor (e.g., RuCl₃·xH₂O or Ru(NO₃)₃) in a suitable solvent (e.g., deionized water, ethanol).
- Add the support material to the ruthenium precursor solution.
- Stir the suspension for several hours at room temperature to ensure uniform impregnation.
- Remove the solvent by rotary evaporation under reduced pressure.
- Dry the resulting powder in an oven at a temperature of 100-120 °C overnight.
- Calcine the dried powder in air or an inert atmosphere at a specified temperature (e.g., 400-500 °C) to decompose the precursor and form Ru nanoparticles on the support.
- Barium Monoxide Promotion: Dissolve a barium precursor (e.g., Ba(NO₃)₂ or Ba(CH₃COO)₂) in a suitable solvent.
- Impregnate the previously prepared Ru/support catalyst with the barium precursor solution.
- Follow steps 4-7 to dry and calcine the material, resulting in the BaO-promoted Ru/support catalyst.
- 3.1.2. Precipitation and Impregnation Method for BaO-Promoted Co/La₂O₃ Catalyst

This protocol is adapted from the preparation of Co/Ba/La₂O₃ catalysts.[5]



- Support Preparation (La₂O₃): Prepare lanthanum oxide (La₂O₃) support.
- Barium Impregnation: Dissolve a specified amount of barium nitrate (Ba(NO₃)₂) in deionized water.
- Add the La₂O₃ support to the barium nitrate solution and stir.
- Evaporate the water, dry the solid, and calcine at a high temperature (e.g., 500 °C) to obtain Ba/La₂O₃.
- Cobalt Impregnation: Dissolve cobalt nitrate (Co(NO₃)₂·6H₂O) in deionized water.
- Add the Ba/La₂O₃ support to the cobalt nitrate solution and stir.
- Evaporate the water, dry the resulting powder, and calcine to obtain the final Co/Ba/La₂O₃ catalyst.

Catalyst Characterization

A suite of characterization techniques is essential to understand the physicochemical properties of the prepared catalysts.

- X-ray Diffraction (XRD): To identify the crystalline phases of the catalyst components (e.g., support, metal, and promoter oxides) and to estimate the crystallite size of the active metal.
- Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area, pore volume, and pore size distribution of the catalyst.
- Transmission Electron Microscopy (TEM): To visualize the morphology, size, and dispersion of the active metal nanoparticles on the support.
- Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal oxides and the interaction between the metal and the support.
- Temperature-Programmed Desorption (TPD): To study the adsorption and desorption behavior of probe molecules (e.g., H₂, NH₃) on the catalyst surface, providing insights into the nature and strength of active sites.



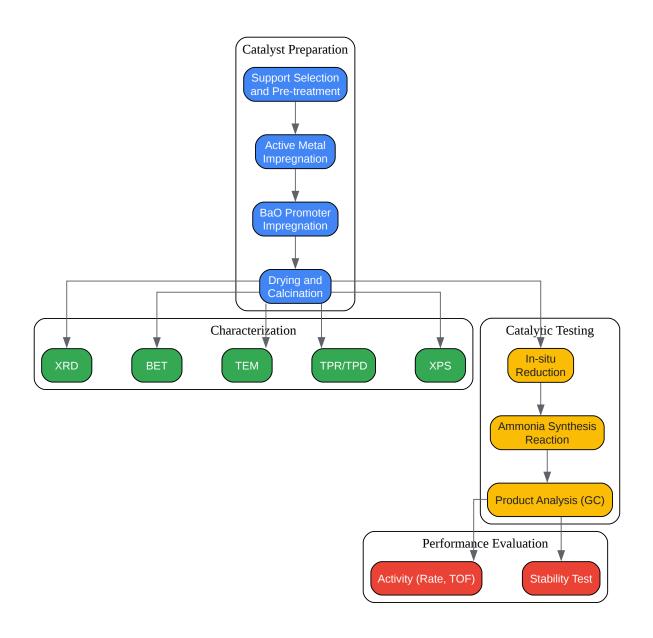
 X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the elements on the catalyst surface.

Catalytic Activity Measurement

- Reactor Setup: Place a known amount of the catalyst (e.g., 100-500 mg) in a fixed-bed flow reactor, typically made of quartz or stainless steel.
- Catalyst Pre-treatment (Reduction): Before the reaction, the catalyst is typically reduced in situ. This is a critical step to convert the metal oxide precursors to their active metallic state.
 - Heat the catalyst to a specific temperature (e.g., 400-700 °C) under a flow of a reducing gas mixture, usually a mixture of H₂ and an inert gas like N₂ or Ar.[5][11] The specific temperature and duration of reduction can significantly impact catalyst performance.[5][7]
- · Ammonia Synthesis Reaction:
 - After reduction, cool the reactor to the desired reaction temperature (e.g., 300-500 °C).
 - Introduce the synthesis gas, a mixture of N₂ and H₂ (typically in a stoichiometric ratio of 1:3), into the reactor at a specific flow rate and pressure (e.g., 0.1-10 MPa).
 - The total flow rate determines the gas hourly space velocity (GHSV), a key parameter in catalytic testing.
- Product Analysis:
 - Analyze the composition of the effluent gas stream from the reactor to determine the concentration of ammonia produced.
 - This is often done using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or by passing the effluent gas through an acid solution and titrating the amount of ammonia absorbed.[5]
- Data Calculation: Calculate the ammonia synthesis rate, turnover frequency (TOF), and conversion based on the ammonia concentration in the effluent gas, the gas flow rate, and the amount of catalyst used.



Visualizations Logical Workflow for Catalyst Development and Testing

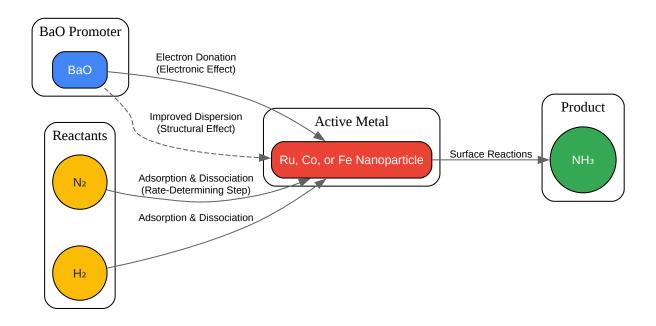




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Caption: Workflow for BaO-promoted catalyst synthesis, characterization, and testing.

Proposed Mechanism of BaO Promotion



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Caption: Dual role of BaO as an electronic and structural promoter in ammonia synthesis.

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